Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate
Description
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a heterocyclic compound featuring a triazolopyridazine core linked to a pyrrolidine ring and a methyl benzoate group. The triazolopyridazine scaffold is notable for its role in medicinal chemistry, particularly in targeting epigenetic reader domains such as bromodomains, which are critical in transcriptional regulation . The methyl benzoate moiety may act as a prodrug, enhancing membrane permeability before enzymatic hydrolysis to a carboxylic acid in vivo.
Properties
IUPAC Name |
methyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-18(26)13-4-2-12(3-5-13)17(25)20-14-8-9-23(10-14)16-7-6-15-21-19-11-24(15)22-16/h2-7,11,14H,8-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKAMVFNNDTVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions in the presence of acetic anhydride.
Introduction of the Pyrrolidine Moiety: The triazolo-pyridazine intermediate is then reacted with a pyrrolidine derivative under basic conditions to form the desired pyrrolidinyl-substituted triazolo-pyridazine.
Carbamoylation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes such as c-Met and Pim-1, which are involved in cell proliferation and survival . By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The triazolopyridazine core is shared among several compounds, but substituents and linker regions significantly influence pharmacological properties. Key comparisons include:
AZD5153
- Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one .
- Comparison: Core: Both compounds share the [1,2,4]triazolo[4,3-b]pyridazine moiety. Substituents: AZD5153 uses a piperidine ring linked via a phenoxyethyl group, whereas the target compound employs a pyrrolidine-carbamoyl-benzoate system. Functional Impact: The piperidine-phenoxyethyl chain in AZD5153 enhances bivalent binding to BET bromodomains, contributing to its nanomolar potency in hematologic malignancies. The pyrrolidine-benzoate group in the target compound may favor distinct binding kinetics or solubility profiles .
Compound 950037-34-0
- Structure : 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid .
- Comparison: Substituents: Replaces the methyl benzoate with a piperidine-4-carboxylic acid group.
Compound 949654-68-6
- Structure: Methyl 4-[[[[1-[3-(trifluoromethyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidyl]carbonyl]amino]methyl]benzoate .
- Comparison :
Pharmacokinetic and Physicochemical Properties
*Calculated based on molecular formula C₁₉H₂₀N₆O₃.
- The pyrrolidine ring (5-membered) vs. piperidine (6-membered) may alter conformational flexibility and target engagement .
Biological Activity
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a triazolo-pyridazine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Chemical Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | Methyl 4-((1-(6-(pyrrolidin-3-yl)triazolo[4,3-b]pyridazin-1-yl)carbamoyl)benzoate) |
| Appearance | White to off-white powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes:
- Formation of the triazolo-pyridazine core through cyclization reactions.
- Functionalization at the pyrrolidine and benzoate positions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the triazolo-pyridazine structure. For example:
- A series of derivatives showed significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the micromolar range .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity:
- In vitro assays revealed effectiveness against a range of pathogenic bacteria and fungi. Compounds structurally similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
The mechanisms underlying the biological activities include:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Studies suggest that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Antioxidant Activity: Some derivatives show significant antioxidant properties that contribute to their protective effects against oxidative stress .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Anticancer Efficacy: A derivative with a similar structure was tested against multiple cancer cell lines and showed promising results in reducing cell viability .
- Antimicrobial Efficacy Assessment: Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Pyrrolidine functionalization : Introduce the triazolopyridazine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Carbamoyl linkage formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the pyrrolidine-triazolopyridazine intermediate with methyl 4-carboxybenzoate.
- Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer: A combination of analytical techniques is critical:
- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm purity (>95%) and molecular weight .
- Spectroscopy :
- Melting point : Compare experimental values (e.g., 219–230°C) with literature data to detect impurities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
Methodological Answer: SAR studies focus on:
- Triazolopyridazine modifications : Substituents at the 6-position (e.g., methoxy, chloro) enhance binding to kinase ATP pockets. For example, methoxy groups improve solubility but may reduce cellular permeability .
- Pyrrolidine ring flexibility : Rigidify the pyrrolidine via sp³-hybridized carbons to stabilize interactions with hydrophobic kinase domains.
- Activity assays : Use biochemical kinase assays (e.g., BRD4 IC₅₀ < 50 nM) and cellular models (e.g., c-Myc downregulation in xenografts) to validate potency .
- Data-driven optimization : Balance solubility (kinetic solubility >50 µM in PBS) with lipophilicity (logP < 3) to improve bioavailability .
Q. What experimental approaches address off-target effects, such as phosphodiesterase (PDE) inhibition, in triazolopyridazine derivatives?
Methodological Answer:
- Broad-spectrum profiling : Screen against PDE isoforms (PDE1–11) using fluorescence polarization assays to identify pan-PDE inhibition risks .
- Selectivity optimization : Introduce steric hindrance (e.g., cyclobutyl groups) or reduce hydrogen-bond donors to minimize PDE binding .
- In vivo toxicity models : Monitor cardiac parameters (e.g., heart rate, contractility) in rodents to detect myocardial degeneration linked to PDE off-target effects .
Q. How should researchers resolve contradictions between solubility and bioactivity data?
Methodological Answer:
- Solubility-activity trade-offs : Use Table 2 from Berge et al. (2016) as a reference (e.g., Compound 4: solubility = 12 µM, IC₅₀ = 8 nM vs. Compound 5: solubility = 45 µM, IC₅₀ = 32 nM) .
- Formulation strategies :
- Crystallography : Resolve crystal structures (CCDC 1906114) to identify hydration sites or polymorphs affecting solubility .
Q. What in vivo experimental designs are recommended to evaluate therapeutic potential?
Methodological Answer:
- Xenograft models : Use immunodeficient mice implanted with cancer cell lines (e.g., MV4-11 leukemia) to assess tumor growth inhibition (TGI >50%) and pharmacodynamic markers (e.g., c-Myc reduction) .
- Dosing regimens : Optimize oral bioavailability (e.g., AZD5153: 10 mg/kg BID) based on pharmacokinetic (PK) parameters (AUC₀–24h >5000 ng·h/mL) .
- Toxicology endpoints : Include histopathology (e.g., liver, heart) and clinical chemistry (ALT, AST) to assess safety margins .
Q. How can researchers leverage crystallographic data to improve target engagement?
Methodological Answer:
- Co-crystallization : Soak the compound with target proteins (e.g., BRD4 BD1/BD2 domains) to resolve binding modes (PDB: 5ICG) .
- Key interactions : Identify hydrogen bonds (e.g., triazolopyridazine N1 with Lys141) and hydrophobic contacts (pyrrolidine with Tyr97) to guide substitutions .
- Molecular dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives with prolonged residence times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
